molecular formula C10H7Cl2NO3 B13872109 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid

4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid

Cat. No.: B13872109
M. Wt: 260.07 g/mol
InChI Key: WSKTYRGKGHEEDM-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)maleamic acid is an organic compound with the molecular formula C10H7Cl2NO3. It is characterized by the presence of a maleamic acid moiety attached to a 2,5-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,5-Dichlorophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,5-dichloroaniline in the presence of a suitable solvent such as methanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N-(2,5-Dichlorophenyl)maleamic acid are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)maleamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of maleic acid and substituted phenyl compounds, depending on the specific reagents and conditions employed .

Scientific Research Applications

N-(2,5-Dichlorophenyl)maleamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. Detailed studies on its molecular pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)maleamic acid
  • N-(3,5-Dichlorophenyl)maleamic acid
  • N-(2,5-Dichlorophenyl)succinamic acid

Uniqueness

N-(2,5-Dichlorophenyl)maleamic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure sets it apart from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKTYRGKGHEEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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